molecular formula C7H16O2Si B3187958 Cyclohexyl-methyl-silanediol CAS No. 18295-72-2

Cyclohexyl-methyl-silanediol

Cat. No.: B3187958
CAS No.: 18295-72-2
M. Wt: 160.29 g/mol
InChI Key: GEOCFEWLANXFHX-UHFFFAOYSA-N
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Description

Cyclohexyl-methyl-silanediol is an organosilicon compound with the molecular formula C₇H₁₆O₂Si. It is characterized by the presence of a cyclohexyl group and a methyl group attached to a silicon atom, which is further bonded to two hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl-methyl-silanediol can be synthesized through the hydrolysis of dichlorocyclohexylmethylsilane. The reaction involves the addition of water to dichlorocyclohexylmethylsilane, resulting in the formation of this compound and hydrochloric acid as a byproduct . The reaction is typically carried out under controlled conditions to ensure complete hydrolysis and to prevent the formation of unwanted side products.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where dichlorocyclohexylmethylsilane is hydrolyzed in the presence of a catalyst. The reaction is conducted at elevated temperatures and pressures to enhance the reaction rate and yield. The resulting product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl-methyl-silanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl-methyl-silanetriol, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Cyclohexyl-methyl-silanediol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.

    Biology: this compound is studied for its potential use in the development of biocompatible materials and drug delivery systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of cyclohexyl-methyl-silanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the silicon atom allow it to form hydrogen bonds and interact with other molecules. This interaction can influence the reactivity and stability of the compound, making it useful in various chemical and biological processes .

Comparison with Similar Compounds

Cyclohexyl-methyl-silanediol can be compared with other similar compounds such as:

    Cyclohexyl(dimethoxy)methylsilane: This compound has methoxy groups instead of hydroxyl groups, which affects its reactivity and applications.

    Dichlorocyclohexylmethylsilane: The presence of chlorine atoms makes it more reactive and suitable for different types of chemical reactions.

    Cyclohexyl-methyl-silanetriol:

This compound stands out due to its unique combination of a cyclohexyl group, a methyl group, and two hydroxyl groups attached to the silicon atom, providing it with distinct chemical properties and a wide range of applications.

Properties

IUPAC Name

cyclohexyl-dihydroxy-methylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2Si/c1-10(8,9)7-5-3-2-4-6-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOCFEWLANXFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1CCCCC1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017120
Record name Cyclohexyl-methyl-silanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18295-72-2
Record name Cyclohexyl-methyl-silanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexyl-methyl-silanediol
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Cyclohexyl-methyl-silanediol
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Cyclohexyl-methyl-silanediol
Reactant of Route 4
Cyclohexyl-methyl-silanediol
Reactant of Route 5
Cyclohexyl-methyl-silanediol
Reactant of Route 6
Cyclohexyl-methyl-silanediol

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